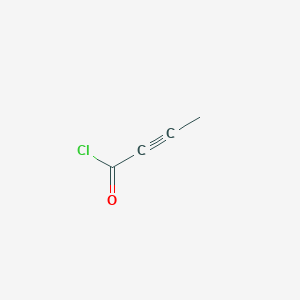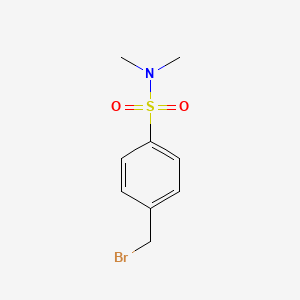
2-Butynoyl chloride
Descripción general
Descripción
2-Butynoyl chloride is an organic compound with the molecular formula C₄H₃ClO. It is a member of the acyl chloride family and is characterized by the presence of a triple bond between the second and third carbon atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
2-Butynoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-butynoic acid with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is typically carried out at room temperature and results in the formation of this compound .
Análisis De Reacciones Químicas
2-Butynoyl chloride undergoes a variety of chemical reactions due to the presence of both the acyl chloride group and the triple bond. Some of the common reactions include:
Hydrolysis: Reacts with water to form 2-butynoic acid and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to form the corresponding alcohol or aldehyde depending on the reducing agent used.
Aplicaciones Científicas De Investigación
2-Butynoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of certain pharmaceutical compounds.
Material Science: It is used in the preparation of polymers and other advanced materials
Mecanismo De Acción
The reactivity of 2-butynoyl chloride is primarily due to the presence of the acyl chloride group, which is highly reactive towards nucleophiles. The triple bond also contributes to its reactivity by providing a site for addition reactions. The compound can undergo nucleophilic acyl substitution reactions, where the chloride ion is replaced by a nucleophile such as an alcohol or amine .
Comparación Con Compuestos Similares
2-Butynoyl chloride can be compared with other acyl chlorides such as:
Butyryl chloride: Similar in structure but lacks the triple bond, making it less reactive in certain types of reactions.
Crotonoyl chloride: Contains a double bond instead of a triple bond, leading to different reactivity patterns.
Propiolyl chloride: Another acyl chloride with a triple bond but differs in the position of the triple bond.
This compound is unique due to the presence of both the acyl chloride group and the triple bond, which provides it with a distinct set of reactivity and applications.
Propiedades
IUPAC Name |
but-2-ynoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO/c1-2-3-4(5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBHSXXPAZMVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507778 | |
| Record name | But-2-ynoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39753-54-3 | |
| Record name | But-2-ynoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | but-2-ynoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-butynoyl chloride relate to its observed ionization energies in photoelectron spectroscopy?
A1: The He(I) photoelectron spectrum of this compound provides valuable information about the molecule's electronic structure and ionization energies . The study found that specific ionization energy bands correspond to the removal of electrons from particular molecular orbitals. For instance, lower ionization energy bands likely arise from orbitals associated with the triple bond and the oxygen lone pairs, which are less tightly bound. Conversely, higher ionization energies correspond to orbitals involved in the C-Cl and C=O bonds. The study observed that the ionization energies of certain orbitals in this compound are influenced by the inductive and resonance effects of the chlorine and carbonyl groups. This highlights how analyzing photoelectron spectra can provide insights into the electronic structure and bonding characteristics of molecules like this compound.
Q2: Beyond this compound, what broader insights can be gained from studying the photoelectron spectra of related oxyalkynes?
A2: Comparing the photoelectron spectra of this compound with related oxyalkynes like 2-butynal, 2-butynol, 2-butynoic acid, and 2-butynoyl fluoride allows for a deeper understanding of how substituents affect electronic structure . By analyzing the shifts in ionization energies across this series of molecules, researchers can deduce the inductive and resonance effects of different substituents on the electronic distribution within the molecules. This comparative approach enables the identification of trends in ionization energies based on the electron-donating or electron-withdrawing nature of the substituents. Such insights are valuable for predicting the reactivity and chemical behavior of similar compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)
